molecular formula C27H30N6 B3047569 N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine CAS No. 142177-95-5

N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine

Cat. No.: B3047569
CAS No.: 142177-95-5
M. Wt: 438.6 g/mol
InChI Key: AFOZQFFQJIQFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N₁,N₁,N₂,N₂-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine is a tetradentate ligand featuring a propane-1,2-diamine backbone with four pyridin-2-ylmethyl groups attached to the nitrogen atoms. Its structure enables strong metal coordination, particularly with transition metals, due to the pyridine moieties’ electron-donating properties and the flexible propane spacer. This compound is structurally analogous to the well-studied TPEN (N,N,N',N'-Tetrakis[(pyridin-2-yl)methyl]ethane-1,2-diamine) but differs in backbone length (propane vs. ethane), which influences steric and electronic effects in coordination chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,1-N,2-N,2-N-tetrakis(pyridin-2-ylmethyl)propane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6/c1-23(33(21-26-12-4-8-16-30-26)22-27-13-5-9-17-31-27)18-32(19-24-10-2-6-14-28-24)20-25-11-3-7-15-29-25/h2-17,23H,18-22H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOZQFFQJIQFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC1=CC=CC=N1)CC2=CC=CC=N2)N(CC3=CC=CC=N3)CC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566847
Record name N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142177-95-5
Record name N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine typically involves the reaction of pyridine-2-carboxaldehyde with propane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the process. The mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, especially in the presence of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine involves its ability to chelate metal ions. By binding to metal ions, the compound can influence various biochemical pathways and processes. For example, in cancer cells, it can disrupt metal ion homeostasis, leading to cell death . The molecular targets and pathways involved include metal ion transporters and enzymes that rely on metal ions for their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

TPEN (N,N,N',N'-Tetrakis[(pyridin-2-yl)methyl]ethane-1,2-diamine)

  • Backbone Structure : TPEN has a shorter ethane-1,2-diamine backbone, reducing steric bulk compared to the propane variant.
  • Metal Binding : TPEN is widely used as a high-affinity chelator for Zn²⁺, Fe²⁺, and Cu²⁺, with log stability constants (log K) of ~15.1 for Zn²⁺. The propane analog may exhibit altered binding kinetics due to increased flexibility and longer metal-ligand bond distances .
  • Applications : TPEN is employed in metalloproteomics to selectively deplete intracellular labile metal pools, while the propane derivative’s applications remain understudied but may suit larger metal complexes .
Table 1: Structural and Functional Comparison with TPEN
Property Propane-1,2-diamine Derivative TPEN (Ethane-1,2-diamine)
Backbone Length 3 carbons 2 carbons
Steric Bulk Higher Lower
Metal Affinity (Zn²⁺) Not reported log K = 15.1
Common Uses Research ligand Metalloproteomics, chelation therapy

TMEDA (N,N,N',N'-Tetramethylethane-1,2-diamine)

  • Substituents : TMEDA features methyl groups instead of pyridylmethyl groups, drastically reducing its electron-donating capacity.
  • Coordination Chemistry: TMEDA primarily coordinates via its amine groups, forming weaker metal complexes (e.g., log K for Zn²⁺ ~5.2). It is often used as a base or auxiliary ligand in organometallic synthesis .
  • Comparison : The pyridylmethyl groups in the propane derivative enhance metal-binding strength and selectivity compared to TMEDA’s methyl substituents .

Pyrazine-Based Analogs

describes N₁,N₁,N₂,N₂-Tetrakis((3,5,6-trimethylpyrazin-2-yl)methyl)propane-1,3-diamine, which replaces pyridine with pyrazine rings.

  • Biological Activity : Pyrazine derivatives in showed anticancer activity, suggesting the propane-1,2-diamine scaffold’s versatility in drug design when paired with heterocyclic substituents .
Table 2: Substituent Impact on Ligand Properties
Ligand Type Substituent Metal Affinity Biological Activity
Pyridylmethyl (Propane) Electron-rich pyridine High Under investigation
Pyrazinylmethyl Electron-deficient pyrazine Moderate Anticancer
Methyl (TMEDA) Non-aromatic Low Catalytic uses

Benzene-1,2-diamine Derivatives

highlights N₁,N₁,N₂,N₂-Tetrakis(oxiran-2-ylmethyl)benzene-1,2-diamine (DAEP1), an epoxy-functionalized diamine.

  • Reactivity : DAEP1’s epoxide groups enable polymerization or crosslinking, unlike the propane derivative’s inert pyridyl groups.
  • Applications : DAEP1 acts as a corrosion inhibitor, demonstrating the structural adaptability of tetrakis-substituted diamines for materials science .

Biological Activity

N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine (TPEN) is a complex organic compound notable for its chelating properties, particularly with metal ions. This article delves into its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

  • Molecular Formula : C27H30N6
  • CAS Number : 142177-95-5
  • Structure : The compound features four pyridin-2-ylmethyl groups attached to a propane-1,2-diamine backbone, providing multiple coordination sites for metal ions.

TPEN primarily functions as a chelator, binding to metal ions such as zinc and copper. This binding can disrupt metal ion homeostasis in biological systems, leading to various biochemical effects:

  • Metal Ion Chelation : TPEN effectively sequesters metal ions, which is crucial in regulating their availability in cellular processes.
  • Induction of Apoptosis : By altering metal ion concentrations, TPEN can induce apoptosis in cancer cells, making it a potential therapeutic agent for certain malignancies .

1. Cancer Research

TPEN has been studied for its potential to treat cancers associated with metal ion dysregulation. Research indicates that TPEN can inhibit the growth of cancer cells by inducing oxidative stress through metal ion depletion .

2. Neurobiology

Studies have shown that TPEN may protect neurons from oxidative damage by chelating excess zinc, which is implicated in neurodegenerative diseases .

3. Toxicology

TPEN is utilized in toxicological studies to understand the role of metals in toxicity and to explore detoxification mechanisms involving metal chelation .

Case Studies

StudyFindings
Zinc Chelation and Cancer Cell Death TPEN was shown to induce apoptosis in various cancer cell lines by chelating zinc and disrupting cellular signaling pathways .
Neuroprotective Effects In models of neurodegeneration, TPEN reduced neuronal cell death by chelating excess zinc and mitigating oxidative stress .
Metal Ion Transport Studies Research demonstrated that TPEN could effectively model metal ion transport mechanisms across cellular membranes .

Research Findings

Recent studies highlight the diverse applications and biological activities of TPEN:

  • A study published in Inorganic Chemistry reported that TPEN's ability to form stable complexes with transition metals enhances its potential as a therapeutic agent against metal-related diseases .
  • Another investigation indicated that TPEN's chelation properties could be harnessed to develop new materials with specific electronic properties due to its coordination chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.